molecular formula C17H17N5O B6508476 N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide CAS No. 894063-24-2

N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide

Cat. No.: B6508476
CAS No.: 894063-24-2
M. Wt: 307.35 g/mol
InChI Key: GLMQLPIBOJYMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazolo[4,3-b]pyridazine derivatives, which have garnered attention in scientific research due to their potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted amides or esters.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer, epilepsy, and anxiety disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)alkanamides

  • N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)carbamates

  • N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)ureas

Uniqueness: N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide stands out due to its specific structural features, which may confer unique biological activities compared to its analogs. Its cyclopentanecarboxamide group, in particular, may contribute to its distinct pharmacological properties.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(12-4-1-2-5-12)19-14-7-3-6-13(10-14)15-8-9-16-20-18-11-22(16)21-15/h3,6-12H,1-2,4-5H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMQLPIBOJYMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.